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Compound of Interest

Compound Name: CFTR activator 1

Cat. No.: B10856130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein, a crucial ion

channel, plays a pivotal role in maintaining fluid and electrolyte balance across epithelial

surfaces. Its dysfunction leads to cystic fibrosis, a life-threatening genetic disorder. The

discovery of small-molecule activators of CFTR has opened new avenues for therapeutic

intervention. Among these, a class of phenylquinoxalinone derivatives has emerged as potent

and promising candidates. This technical guide delves into the core of their structural activity

relationship (SAR), providing a comprehensive overview of their chemical synthesis, biological

evaluation, and the intricate signaling pathways they modulate.

Quantitative Analysis of Phenylquinoxalinone
Derivatives
The potency of CFTR activators is a critical parameter in drug development. The following table

summarizes the structure-activity relationship of 36 phenylquinoxalinone analogs, with "CFTR
activator 1" (referred to as compound 4 or CFTRact-J027) serving as the reference

compound. The data is presented as EC50 values, the concentration of a compound that elicits

a half-maximal response, providing a clear quantitative comparison of their efficacy.[1][2][3][4]

[5]
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Compo
und

R1 R2 R3 R4 R5 R6
EC50
(nM)[1]

4 H H H H NH2 NO2 ~200

1a H H H H H H >10000

1b H H H H H NH2 1600

1c H H H H H NO2 21

1d H H H H H CN 110

1e H H H H H CF3 250

1f H H H H H Cl 350

1g H H H H H F 800

1h H H H H H OMe >10000

1i H H H H H Me >10000

2a H H H H NO2 H 230

2b H H H H NO2 NH2 150

3a H H H H NH2 Cl 450

3b H H H H NH2 F 1200

3c H H H H NH2 Me >10000

3d H H H H NH2 OMe >10000

3e H H H H Cl NO2 80

3f H H H H F NO2 120

3g H H H H Me NO2 300

3h H H H H OMe NO2 1500

3i H H H H NO2 Cl 90

3j H H H H NO2 F 70

3k H H H H NO2 Me 280
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3l H H H H NO2 OMe 1300

5a Me H H H NH2 NO2 250

5b Et H H H NH2 NO2 300

6a H Me H H NH2 NO2 400

6b H Cl H H NH2 NO2 350

7a H H Me H NH2 NO2 500

7b H H Cl H NH2 NO2 450

8a H H H Me NH2 NO2 600

8b H H H Cl NH2 NO2 550

9 H H H H N(Me)2 NO2 350

10 H H H H H N(Me)2 >10000

11 H H H H NHMe NO2 220

12 H H H H H NHMe 2500

Experimental Protocols
The discovery and characterization of these potent CFTR activators rely on a series of well-

defined experimental procedures.

General Synthesis of Phenylquinoxalinone Derivatives
The synthesis of the phenylquinoxalinone core is typically achieved through a condensation

reaction between 1,2-phenylenediamines and substituted phenyloxoacetates.[1][2][4][5]

Step 1: Synthesis of Substituted Phenyloxoacetates. Substituted phenylacetic acids are

reacted with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the

corresponding acid chloride. The resulting acid chloride is then reacted with an alcohol, such as

methanol or ethanol, to yield the desired phenyoxoacetate derivative.
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Step 2: Condensation Reaction. The substituted phenyloxoacetate is then condensed with a

1,2-phenylenediamine derivative in a solvent like ethanol or acetic acid, often with heating, to

form the final phenylquinoxalinone product. The product is then purified using techniques such

as recrystallization or column chromatography.

High-Throughput Screening (HTS) for CFTR Activators
The initial identification of CFTR activators is often accomplished through high-throughput

screening of large chemical libraries.[6][7][8]

Cell Line: Fischer Rat Thyroid (FRT) epithelial cells stably co-expressing human wild-type

CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are commonly

used.

Assay Principle: The assay is based on the principle that CFTR activation leads to an influx of

iodide (I-) into the cells, which quenches the fluorescence of YFP. The rate of fluorescence

quenching is proportional to the CFTR channel activity.

Procedure:

FRT cells are seeded in 96- or 384-well plates.

The cells are washed with a chloride-containing buffer.

Test compounds from a chemical library are added to the wells.

After a short incubation period, a buffer containing iodide is added.

The change in fluorescence is monitored over time using a plate reader.

Compounds that induce a significant rate of fluorescence quenching are identified as

potential CFTR activators.

Short-Circuit Current (Isc) Measurements in Ussing
Chambers
To confirm and quantify the activity of hit compounds from the HTS, short-circuit current

measurements are performed using Ussing chambers. This technique directly measures the
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net ion transport across an epithelial monolayer.

Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a

polarized monolayer.

Procedure:

The cell-seeded filter is mounted in an Ussing chamber, separating the apical and

basolateral compartments.

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is

measured.

The test compound is added to the apical or basolateral side of the monolayer.

An increase in the short-circuit current indicates an increase in anion secretion through

CFTR channels.

The potency (EC50) and efficacy of the compound are determined from the dose-response

curve.

Visualizing the Science: Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental

workflows. The following diagrams were created using the DOT language to illustrate key

aspects of CFTR activation and the research process.
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Caption: A simplified signaling pathway for CFTR channel activation.
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Caption: The experimental workflow for identifying and optimizing CFTR activators.
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Caption: The logical relationship of the structure-activity of phenylquinoxalinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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